molecular formula C26H34FN3O B232127 3-{4-[2-(4-Fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}-2-methyl-1-phenyl-1-propanone

3-{4-[2-(4-Fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}-2-methyl-1-phenyl-1-propanone

Cat. No.: B232127
M. Wt: 423.6 g/mol
InChI Key: BHBWNYBKKMRJJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{4-[2-(4-Fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}-2-methyl-1-phenyl-1-propanone, commonly known as FPPEP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FPPEP belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties.

Mechanism of Action

FPPEP is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI). It works by increasing the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood, emotion, and behavior.
Biochemical and Physiological Effects:
Studies have shown that FPPEP has significant biochemical and physiological effects on the body. It has been found to increase the levels of dopamine and serotonin in the brain, which can improve mood and reduce anxiety and depression. It has also been found to have analgesic properties, which can help alleviate pain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using FPPEP in lab experiments is its high selectivity and potency. It has been found to be highly effective in targeting specific neurotransmitters in the brain, which can help researchers better understand the mechanisms underlying various neurological disorders. However, one of the limitations of using FPPEP in lab experiments is its high cost and limited availability.

Future Directions

There are several future directions for research on FPPEP. One area of interest is its potential use in the treatment of cancer. Studies have shown that FPPEP has anti-tumor properties, and further research is needed to explore its potential as a cancer treatment. Another area of interest is its potential use in the treatment of addiction. Studies have shown that FPPEP can reduce drug-seeking behavior in animals, and further research is needed to explore its potential as an addiction treatment. Additionally, more research is needed to explore the long-term effects of FPPEP on the body and its potential side effects.

Synthesis Methods

FPPEP is synthesized using a multi-step process that involves the reaction of 4-fluoro phenyl acetic acid with pyrrolidine, followed by the reaction with piperazine and then with 2-methyl-1-phenyl-1-propanone. The final product is obtained through purification and crystallization.

Scientific Research Applications

FPPEP has been extensively studied for its potential therapeutic applications, particularly in the treatment of central nervous system disorders such as depression, anxiety, and schizophrenia. It has also been studied for its potential use in the treatment of cancer and as an analgesic.

Properties

Molecular Formula

C26H34FN3O

Molecular Weight

423.6 g/mol

IUPAC Name

3-[4-[2-(4-fluorophenyl)-2-pyrrolidin-1-ylethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one

InChI

InChI=1S/C26H34FN3O/c1-21(26(31)23-7-3-2-4-8-23)19-28-15-17-29(18-16-28)20-25(30-13-5-6-14-30)22-9-11-24(27)12-10-22/h2-4,7-12,21,25H,5-6,13-20H2,1H3

InChI Key

BHBWNYBKKMRJJJ-UHFFFAOYSA-N

SMILES

CC(CN1CCN(CC1)CC(C2=CC=C(C=C2)F)N3CCCC3)C(=O)C4=CC=CC=C4

Canonical SMILES

CC(CN1CCN(CC1)CC(C2=CC=C(C=C2)F)N3CCCC3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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